3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a trimethylphenyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Ethyl Group: This step involves the alkylation of the triazole ring using ethyl halides in the presence of a base.
Attachment of the Methoxy and Trimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and trimethylphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-methoxyphenol: Shares the ethyl and methoxy groups but lacks the triazole ring.
3-methoxy-4-hydroxybenzaldehyde: Contains the methoxy and phenyl groups but differs in the overall structure.
2,4,6-trimethylphenol: Contains the trimethylphenyl group but lacks the triazole and other functional groups.
Uniqueness
The uniqueness of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione lies in its combination of functional groups and the triazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-6-21-24-25-22(29)26(21)23-12-17-7-8-19(20(11-17)27-5)28-13-18-15(3)9-14(2)10-16(18)4/h7-12H,6,13H2,1-5H3,(H,25,29)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMQSKYBHKIMM-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.